4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including fluorophenyl, methylsulfanyl, and indolyl groups. The presence of these groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are rapid and can be completed in less than an hour .Physical And Chemical Properties Analysis
The compound has a molecular weight of 422.49. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives possess anti-inflammatory and analgesic effects. Notably:
- Compound 42: (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities, along with a low ulcerogenic index compared to indomethacin and celecoxib .
Potential for SARS-CoV-2 Treatment
Interestingly, N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide, structurally related to our compound, has a fragment similar to Brequinar—a compound explored in SARS-CoV-2 treatment trials .
Synthesis of Fluorinated Pyrazoles
The compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction, demonstrating the potential for creating novel fluorinated pyrazoles .
Antioxidant and Antimicrobial Activities
Although not directly attributed to our compound, indole derivatives have also been investigated for their antioxidant and antimicrobial effects. These properties contribute to their overall biological significance.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process . Additionally, the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation, could be beneficial .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . These receptors can vary depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with. They can act as inhibitors, activators, or modulators of their target receptors .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. These pathways can include those involved in inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted rapidly .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and more. These effects can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and more .
properties
IUPAC Name |
4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2OS/c25-19-10-8-18(9-11-19)24(29)27-12-13-28-15-23(21-6-1-2-7-22(21)28)30-16-17-4-3-5-20(26)14-17/h1-11,14-15H,12-13,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYKMOYEABKLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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